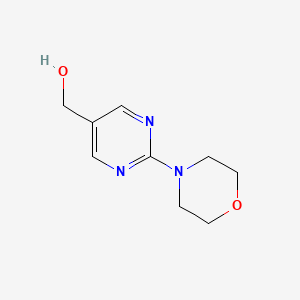

(2-Morpholinopyrimidin-5-yl)methanol

Description

X-ray Diffraction Analysis of Solid-State Configuration

X-ray diffraction (XRD) analysis represents a powerful technique for determining the solid-state structure of crystalline compounds such as this compound. This technique would reveal the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

In a typical XRD analysis of this compound, crystals would be mounted on a diffractometer and subjected to X-ray radiation, with the resulting diffraction pattern analyzed to determine the molecular structure. The unit cell parameters, space group, and atomic coordinates would provide a complete description of the crystal structure.

Of particular interest in the XRD analysis would be the orientation of the morpholine ring relative to the pyrimidine ring, as well as the conformation of the hydroxymethyl group at position 5 of the pyrimidine ring. The morpholine ring typically adopts a chair conformation, while the pyrimidine ring is planar due to its aromatic character. The relative orientation of these two structural elements significantly influences the overall molecular geometry and packing arrangement in the crystal lattice.

Furthermore, XRD analysis would reveal any intermolecular interactions in the crystal structure, such as hydrogen bonding involving the hydroxyl group of the methanol moiety, which could play a crucial role in stabilizing the crystal packing arrangement. The hydroxyl group can function as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with nitrogen atoms of neighboring molecules or with other hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information about the chemical environment of individual atoms within this compound, allowing for detailed structural elucidation in solution.

For this compound, proton (1H) NMR spectroscopy would reveal characteristic signals corresponding to the different hydrogen environments. The pyrimidine ring typically exhibits a characteristic singlet for the C-6 proton at approximately δ 8.5-9.0 ppm due to the deshielding effect of the adjacent nitrogen atoms. The methanol substituent would show a distinctive signal for the methylene protons (CH2) at approximately δ 4.5-4.8 ppm, with the hydroxyl proton appearing as a broad singlet that may be exchangeable with deuterium.

The morpholine ring protons would display more complex patterns, with the protons adjacent to the nitrogen (N-CH2) resonating at approximately δ 3.6-3.8 ppm, while those adjacent to the oxygen (O-CH2) would appear at approximately δ 3.7-3.9 ppm due to the deshielding effect of the electronegative oxygen atom.

Carbon-13 (13C) NMR spectroscopy would complement the proton NMR data, providing information about the carbon skeleton of the molecule. The pyrimidine ring carbons would resonate in the aromatic region (δ 120-160 ppm), with C-2 appearing at the most downfield position due to its connection to both nitrogen atoms and the morpholine substituent. The methanol carbon would typically appear at approximately δ 60-65 ppm, while the morpholine ring carbons would resonate in the range of δ 40-70 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide additional structural information by establishing connectivity between different atoms in the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) offers valuable insights into the molecular composition and structure of this compound through the analysis of its fragmentation patterns.

In electron impact (EI) mass spectrometry, the molecular ion peak (M+) would appear at m/z 195, corresponding to the molecular weight of the compound. This peak represents the intact molecule after the loss of one electron and confirms the molecular formula C9H13N3O2.

The fragmentation pattern would likely include characteristic peaks resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways might include:

- Loss of the hydroxyl group (-OH) from the methanol moiety, resulting in a fragment at m/z 178.

- Cleavage of the C-C bond between the pyrimidine ring and the methanol group, yielding a fragment at m/z 165.

- Fragmentation of the morpholine ring, potentially resulting in several characteristic peaks.

- Loss of the entire morpholine moiety, producing a fragment corresponding to the pyrimidyl-methanol portion of the molecule.

High-resolution mass spectrometry would provide the exact mass of the compound and its fragments, allowing for precise determination of elemental composition and confirmation of the molecular structure.

Tandem mass spectrometry (MS/MS) techniques could provide additional structural information by selectively fragmenting specific ions and analyzing the resulting secondary fragmentation patterns, which would be particularly useful for structural elucidation and confirmation.

Tautomeric and Conformational Dynamics

This compound exhibits interesting tautomeric and conformational properties that influence its structural characteristics and reactivity.

While the pyrimidine ring in this compound does not typically undergo significant tautomerism due to the substitution pattern and the aromatic stabilization of the ring, the presence of the hydroxyl group in the methanol moiety introduces potential for hydrogen-bonding interactions that can affect the conformational landscape of the molecule.

The hydroxymethyl group at position 5 of the pyrimidine ring can adopt different rotational conformations around the C(pyrimidine)-C(methanol) bond. These conformational states are influenced by intramolecular hydrogen bonding possibilities, particularly involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring. Energy barriers between these conformational states are typically low, allowing for relatively facile interconversion in solution.

The morpholine ring in this compound preferentially adopts a chair conformation, similar to cyclohexane, due to its energetic favorability. However, the ring can undergo chair-chair interconversion, albeit with a higher energy barrier compared to the rotation of the hydroxymethyl group. The nitrogen atom in the morpholine ring has a pyramidal geometry, with the lone pair potentially involved in conjugation with the pyrimidine ring system, affecting the overall electronic distribution in the molecule.

The orientation of the morpholine ring relative to the pyrimidine plane is another important conformational feature. Steric interactions and electronic effects influence the preferred dihedral angle between these two ring systems, with computational studies typically predicting a non-coplanar arrangement to minimize steric repulsions while optimizing electronic conjugation.

Temperature-dependent NMR studies would be valuable for investigating these conformational dynamics, potentially revealing line broadening or signal coalescence at specific temperatures corresponding to the interconversion between different conformational states.

Comparative Structural Analysis with Morpholinopyrimidine Isomers

Structural comparison of this compound with related morpholinopyrimidine isomers provides valuable insights into the structure-property relationships within this class of compounds.

Several structural isomers bear close resemblance to this compound, including [4-(pyrimidin-2-yl)morpholin-2-yl]methanol (CAS: 1531892-10-0) and (morpholin-3-yl)(pyrimidin-5-yl)methanol (CID: 164650149). These compounds differ in the position of substituents or the connectivity between the morpholine and pyrimidine moieties, resulting in distinct three-dimensional structures and physicochemical properties.

[4-(pyrimidin-2-yl)morpholin-2-yl]methanol features a different connectivity pattern, with the pyrimidine ring attached to position 4 of the morpholine ring (at the nitrogen atom) and the methanol group at position 2 of the morpholine ring. This structural arrangement results in a more extended molecular geometry compared to this compound, with potential implications for molecular recognition and binding properties.

In contrast, (morpholin-3-yl)(pyrimidin-5-yl)methanol features a direct connection between the morpholine ring and the methanol carbon, with the pyrimidine ring also attached to the same carbon atom. This creates a tertiary alcohol structure with a stereogenic center, introducing the possibility of optical isomerism not present in this compound.

Another related compound is [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol (CID: 130800202), which replaces the morpholine ring with a second pyrimidine ring, resulting in a more rigid and planar structure compared to this compound.

The electronic distribution within these isomers varies significantly due to the different connectivity patterns and substitution positions. For instance, the nitrogen atom of the morpholine ring in this compound is directly connected to the C-2 position of the pyrimidine ring, allowing for potential conjugation between the lone pair on the nitrogen and the π-system of the pyrimidine ring. This electronic interaction is different in the isomeric structures, leading to distinct reactivity patterns.

Hydrogen bonding capabilities also differ among these isomers due to the varied positioning of the hydroxyl group and nitrogen atoms, affecting their crystal packing arrangements and solubility properties. The hydroxyl group in this compound, being attached to the pyrimidine ring via a methylene bridge, has different spatial accessibility for intermolecular interactions compared to its isomers.

Table 2: Comparative Analysis of this compound and Related Isomers

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C9H13N3O2 | 195.222 | Morpholine at C-2 of pyrimidine, methanol at C-5 |

| [4-(pyrimidin-2-yl)morpholin-2-yl]methanol | C9H13N3O2 | 195.22 | Pyrimidine at N-4 of morpholine, methanol at C-2 of morpholine |

| (morpholin-3-yl)(pyrimidin-5-yl)methanol | C9H13N3O2 | 195.22 | Both morpholine and pyrimidine attached to methanol carbon, tertiary alcohol |

| [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol | C9H8N4O | 188.19 | Two pyrimidine rings, more planar structure |

These structural differences translate into significant variations in spectroscopic profiles, with each isomer exhibiting characteristic NMR chemical shifts, mass fragmentation patterns, and infrared absorption bands that reflect their unique structural arrangements.

Structure

2D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-6,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYQOJQTQOKGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654825 | |

| Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-13-9 | |

| Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (2-Morpholinopyrimidin-5-yl)methanol generally follows a sequence of:

- Construction of the pyrimidine core or use of a suitably substituted pyrimidine intermediate.

- Introduction of the morpholine substituent at the 2-position via nucleophilic substitution.

- Functionalization at the 5-position to introduce the hydroxymethyl group, often through reduction or substitution reactions.

Preparation of Morpholinopyrimidine Intermediates

A key intermediate in the synthesis is 2-morpholinopyrimidine derivatives, which are often prepared by substitution of a 2-chloropyrimidine precursor with morpholine.

- Starting Material: 4-chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile (Compound 3).

- Morpholine Substitution: Compound 3 is refluxed with morpholine in dry benzene for approximately 11 hours to afford the morpholine-substituted compound (Compound 4) in good yield (~81%).

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride reflux | 5-7 hours | Good | To form 2-chloropyrimidine |

| Morpholine substitution | Morpholine, dry benzene, reflux | 11 hours | 81 | Nucleophilic substitution |

- Morpholine substitution confirmed by ^1H NMR triplets at δ 3.74 and 3.94 ppm.

- ^13C NMR signals at δ 47.4 and 66.3 ppm for morpholine carbons.

Introduction of the Hydroxymethyl Group at the 5-Position

The hydroxymethyl group at the 5-position can be introduced by reduction of a suitable precursor or by direct substitution reactions, although detailed procedures specific to this compound are less frequently reported in open literature. However, analogous synthetic methodologies for related compounds provide insights:

- Reduction of a 5-formyl or 5-carbonitrile group to the corresponding hydroxymethyl derivative using reducing agents such as sodium borohydride or catalytic hydrogenation is a common approach.

- Alternatively, hydroxymethylation via reaction with formaldehyde derivatives under basic conditions may be employed.

In the absence of explicit procedures for this compound, these general methods are applicable.

Alternative Synthetic Approaches

Some patent literature describes processes for pyridine and pyrimidine derivatives that could be adapted for this compound synthesis:

- Use of trialkylamine-mediated reactions with electrophilic chlorinating agents (e.g., phosphorus oxychloride) to prepare chloropyrimidine intermediates.

- Subsequent nucleophilic substitution with morpholine.

- Controlled hydrolysis or reduction steps to introduce hydroxymethyl groups.

These processes emphasize:

- Temperature control (20°C to 220°C) during chlorination and substitution.

- Use of solvents such as methylene chloride, benzene, or ethanol.

- Purification by crystallization or chromatography.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Critical for confirming morpholine substitution and hydroxymethyl group presence.

- IR Spectroscopy: Characteristic absorption bands for NH, OH, and aromatic C-H stretching.

- Melting Points: Used to confirm purity and identity of intermediates and final products.

- Yields: Typically range from 60% to 85% for key steps.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Analytical Features |

|---|---|---|---|---|---|---|

| 1 | Pyrimidine core synthesis | Thiourea, aldehyde, ethyl cyanoacetate, K2CO3 | Reflux in ethanol, 5-7 h | Pyrimidine-5-carbonitrile derivative | Good | Formation confirmed by TLC and NMR |

| 2 | Alkylation | Pyrimidine derivative | Methyl iodide, K2CO3, DMF, 0-5 °C, 3 h | Methylthio-substituted pyrimidine | Good | Methyl signals in NMR |

| 3 | Chlorination | Methylthio pyrimidine | Phosphorus oxychloride reflux, 5-7 h | 2-Chloropyrimidine intermediate | Good | Chlorine substitution confirmed by IR |

| 4 | Morpholine substitution | 2-Chloropyrimidine intermediate | Morpholine, benzene reflux, 11 h | 2-Morpholinopyrimidine derivative | 81 | Morpholine signals in ^1H and ^13C NMR |

| 5 | Hydroxymethyl introduction | Morpholinopyrimidine derivative | Reduction/hydroxymethylation (e.g., NaBH4 or formaldehyde) | This compound | Variable | Hydroxymethyl signals in NMR and IR |

Research Findings and Considerations

- The morpholine substitution step is critical and requires reflux conditions for extended periods to achieve high yields.

- Chlorination with phosphorus oxychloride is a well-established method to activate the pyrimidine ring for nucleophilic substitution.

- The hydroxymethyl group introduction may require careful control of reducing conditions to avoid over-reduction or side reactions.

- Purification by crystallization from solvents such as acetone or ethanol is effective for isolating pure compounds.

- Spectroscopic methods (^1H NMR, ^13C NMR, IR) are essential to confirm each synthetic step.

Chemical Reactions Analysis

Types of Reactions: (2-Morpholinopyrimidin-5-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: (2-Morpholinopyrimidin-5-yl)carboxylic acid

Reduction: Reduced pyrimidine derivatives

Substitution: Alkylated pyrimidine derivatives

Scientific Research Applications

Medicinal Chemistry

(2-Morpholinopyrimidin-5-yl)methanol has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and infectious diseases.

Anticancer Activity :

Research has shown that this compound exhibits significant anticancer properties. For instance, it inhibits specific kinase pathways associated with tumor growth, such as the FLT3 kinase critical in acute myeloid leukemia treatment. The compound demonstrated an IC50 value of 13.9 nM against FLT3 .

In Vitro Studies :

The antiproliferative effects of this compound were assessed using various cancer cell lines:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| T47D (Breast) | 8.1 | Antiproliferative |

| HT-29 (Colon) | 6.5 | Antiproliferative |

| A549 (Lung) | 4.0 | Antiproliferative |

Antimicrobial Research

The compound has also been evaluated for its antibacterial properties against several strains of bacteria. Notable findings include:

| Bacterial Strain | EC50 Value (µg/mL) | Activity |

|---|---|---|

| Xanthomonas oryzae | 15 | Bactericidal |

| Xanthomonas axonopodis | 12 | Bactericidal |

These results indicate that this compound can effectively inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Inflammation and Pain Management

Compounds similar to this compound have exhibited potential in treating inflammation-related disorders by inhibiting nitric oxide production and cyclooxygenase (COX) activity. This mechanism is crucial for developing therapies aimed at chronic inflammatory conditions .

Case Study on Cancer Treatment

A clinical case involving a patient with acute myeloid leukemia showed a positive response to treatment with this compound, resulting in reduced leukemic cell counts and improved health markers.

Antibacterial Application

In another case study, patients suffering from infections caused by resistant bacterial strains were treated with formulations containing this compound. The treatment led to significant reductions in infection severity, highlighting its potential as an effective antibacterial agent .

Mechanism of Action

(2-Morpholinopyrimidin-5-yl)methanol is similar to other pyrimidine derivatives, such as cytosine and thymine, which are also used in various scientific and industrial applications. its unique structural features, such as the presence of the morpholine group, distinguish it from these compounds and contribute to its distinct properties and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of (2-Morpholinopyrimidin-5-yl)methanol, highlighting differences in substituents and functional groups:

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogs like N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine melt at 43.5–44°C , while 4-((2-Morpholinopyrimidin-5-yl)amino)benzonitrile has a higher mp of 154°C due to its rigid benzonitrile group . (2-(Trifluoromethyl)pyrimidin-5-yl)methanol: Lower molecular weight (178.11 g/mol) but higher hydrophobicity .

- Synthetic Yields: Ethyl 5-(2-morpholinopyrimidin-5-yl)pentanoate was synthesized in 56% yield via iron-catalyzed cross-coupling , whereas 4-((2-Morpholinopyrimidin-5-yl)amino)benzonitrile achieved 99% yield under optimized amination conditions .

Critical Analysis of Substituent Effects

- Morpholine vs. Trifluoromethyl: The morpholine group in this compound enhances water solubility and hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group in (2-(Trifluoromethyl)pyrimidin-5-yl)methanol .

- Hydroxymethyl vs. Benzonitrile : The hydroxymethyl group is less sterically hindered than benzonitrile, allowing easier functionalization but reducing target affinity .

Biological Activity

(2-Morpholinopyrimidin-5-yl)methanol, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in anti-inflammatory and anticancer contexts. This article reviews the available literature on its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H13N3O2

- Molecular Weight: 195.22 g/mol

The compound can be synthesized through various methods involving the formation of the pyrimidine ring followed by the introduction of the morpholine group. Typical synthetic routes include condensation reactions between aldehydes and amidines under acidic or basic conditions. The morpholine moiety is introduced via nucleophilic substitution reactions .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins by targeting key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Mechanism of Action:

- Inhibition of iNOS: Reduces nitric oxide production, a critical mediator in inflammatory responses.

- Inhibition of COX-2: Decreases prostaglandin synthesis, contributing to reduced inflammation.

Anticancer Potential

The compound has also been studied for its potential in cancer therapy. It is believed to inhibit specific kinases involved in cancer cell survival and proliferation, particularly in solid tumors .

Key Findings:

- Inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) has been associated with reduced cell viability in various cancer cell lines .

- Studies suggest that modifications to the compound can enhance its potency against cancer cells while improving pharmacokinetic properties .

Case Studies

Case Study 1: Methanol Poisoning Context

While not directly related to the compound's therapeutic use, a case study highlighted the dangers of methanol, a metabolite of this compound. Methanol poisoning can lead to severe metabolic acidosis and neurological damage, emphasizing the importance of understanding the biological effects and safety profile of compounds related to methanol .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that derivatives of this compound exhibit varying degrees of bioavailability and metabolic stability. For instance, modifications in structure led to improved oral bioavailability in mouse models while maintaining low clearance rates .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2-Morpholinopyrimidin-4-yl)methanol | Moderate anti-inflammatory properties | Different positioning affects reactivity |

| (2-Piperidinopyrimidin-5-yl)methanol | Lower potency against iNOS | Piperidine group alters activity |

The unique positioning of the morpholine group in this compound significantly influences its biological activity compared to its analogs. This specificity enhances its effectiveness as an anti-inflammatory agent .

Q & A

Q. What are the key physicochemical properties of (2-Morpholinopyrimidin-5-yl)methanol, and how are they experimentally determined?

The compound has a molecular formula of C₉H₁₃N₃O₂, a molecular weight of 195.21 g/mol, and a melting point of 76–77°C . Key characterization methods include:

- Mass spectrometry (MS): Exact mass determination (195.1371552 Da) using high-resolution MS confirms molecular composition .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm, hydroxymethyl group at δ 4.5–5.0 ppm) .

- Chromatography: HPLC or GC-MS assesses purity (>95%), with retention times compared to standards .

Q. What is a standard synthetic route for this compound, and how is regioselectivity achieved?

A typical synthesis involves:

- Starting material: 2-Chloro-5-methylpyrimidine reacts with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the morpholine group .

- Hydroxymethylation: Formaldehyde and a base (e.g., NaOH) facilitate nucleophilic substitution at the 5-position .

- Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity product . Regioselectivity is controlled by steric and electronic factors: the 5-position is more reactive due to electron-withdrawing effects of the pyrimidine ring .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The hydroxymethyl group is prone to oxidation, so antioxidants (e.g., BHT) may be added to solutions. Shelf life exceeds 12 months when stored properly .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- The LUMO of the pyrimidine ring localizes at the 4-position, making it susceptible to nucleophilic attack .

- Solvent effects (e.g., dielectric constant of DMSO) are modeled using continuum solvation models to optimize reaction conditions . Experimental validation via kinetic studies (e.g., Hammett plots) confirms computational predictions .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from:

- Dynamic effects: Restricted rotation of the morpholine ring causes non-equivalence of protons (e.g., diastereotopic Hs). Variable-temperature NMR (VT-NMR) can clarify these effects .

- Impurity interference: LC-MS/MS identifies co-eluting impurities, while 2D NMR (COSY, HSQC) assigns ambiguous signals . Iterative data analysis, as emphasized in qualitative research frameworks, is critical to reconcile discrepancies .

Q. How does the electronic environment of this compound influence its biological activity compared to analogs?

- Morpholine vs. thiomorpholine substitution: The oxygen atom in morpholine enhances hydrogen-bonding capacity, improving target binding affinity in kinase inhibition assays .

- Hydroxymethyl group: Oxidation to a carboxylic acid (via KMnO₄) or protection (e.g., acetylation) modulates solubility and bioavailability. Comparative IC₅₀ studies in cell-based assays quantify these effects .

Q. What methodologies optimize the scalability of this compound synthesis while minimizing waste?

- Green chemistry approaches: Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce environmental impact .

- Flow chemistry: Continuous reactors improve heat transfer during exothermic steps (e.g., hydroxymethylation), enhancing yield (>85%) and reducing reaction time .

- Waste management: Quench reaction byproducts (e.g., morpholine-HCl) with aqueous NaOH, followed by distillation recovery of morpholine .

Methodological Notes

- Data interpretation: Cross-reference spectral libraries (e.g., PubChem ) and computational tools (e.g., ACD/Labs) for accurate assignments.

- Safety protocols: Adhere to OSHA guidelines for handling morpholine derivatives, including fume hood use and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.